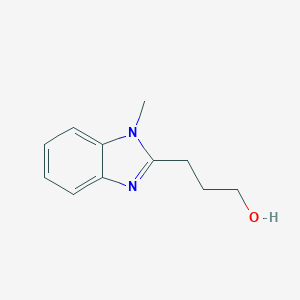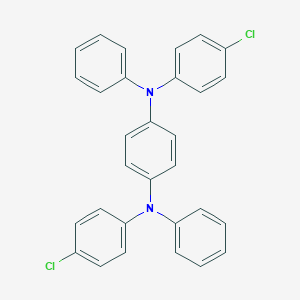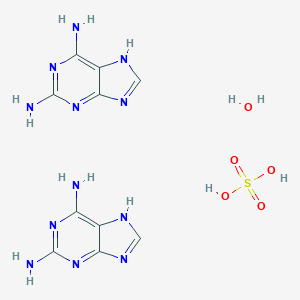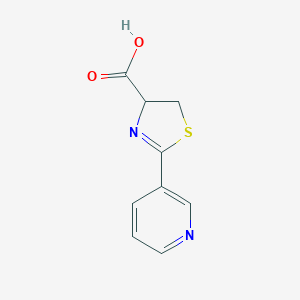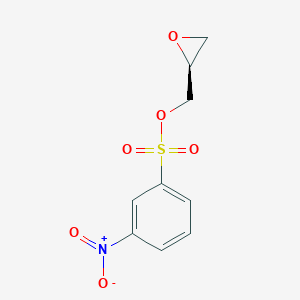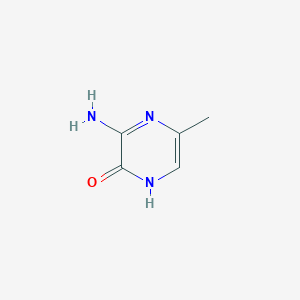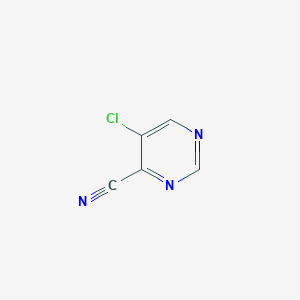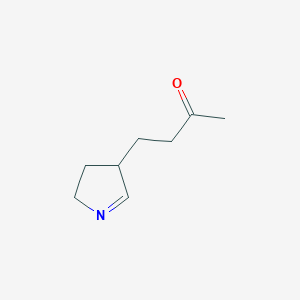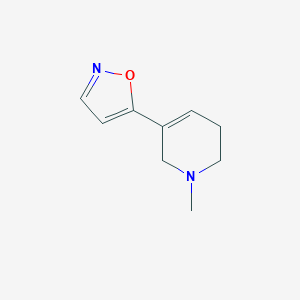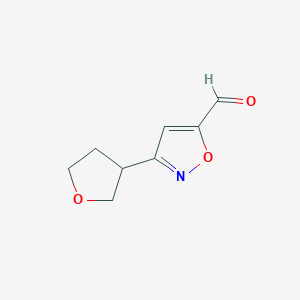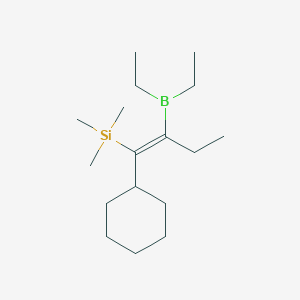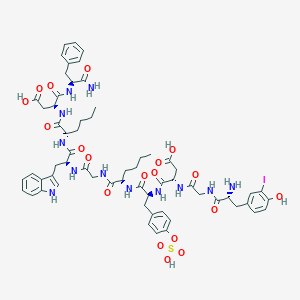
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-, also known as CCK-8, is a peptide hormone that is found in the gastrointestinal tract and the brain. It is synthesized by the enteroendocrine cells in the small intestine and released into the bloodstream in response to the presence of food. CCK-8 has been found to have various physiological and biochemical effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- binds to specific receptors on the surface of target cells, including the pancreas and brain. The binding of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, resulting in the release of digestive enzymes and bile, as well as the regulation of food intake and other physiological processes.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have various biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the regulation of food intake and satiety. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has also been found to have effects on the central nervous system, including the regulation of anxiety and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- is a useful tool for studying the regulation of food intake and digestion, as well as the effects of peptides on the central nervous system. However, there are some limitations to its use in lab experiments. For example, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be difficult to work with due to its rapid degradation and low solubility. In addition, the effects of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be dose-dependent, making it important to carefully control the concentration of the peptide in experiments.
Direcciones Futuras
There are many potential future directions for research on Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-. For example, further studies could investigate the role of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- in the regulation of anxiety and pain, as well as its potential therapeutic applications in these areas. In addition, there is a need for further research on the mechanism of action of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- and its effects on other physiological processes. Finally, the development of more stable and soluble forms of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- could facilitate its use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and allows for the rapid and efficient synthesis of peptides. The final product is then purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been extensively studied for its role in the regulation of food intake and digestion. It has been found to stimulate the release of digestive enzymes from the pancreas and bile from the gallbladder. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- also acts as a satiety signal, reducing food intake and promoting feelings of fullness. In addition, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have effects on the central nervous system, including the regulation of anxiety and pain.
Propiedades
Número CAS |
118688-24-7 |
|---|---|
Nombre del producto |
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- |
Fórmula molecular |
C62H77IN12O19S |
Peso molecular |
1453.3 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77IN12O19S/c1-3-5-15-43(71-59(87)46(27-35-18-21-38(22-19-35)94-95(91,92)93)74-61(89)48(29-53(79)80)70-51(77)32-67-56(84)41(64)25-36-20-23-50(76)40(63)24-36)57(85)68-33-52(78)69-47(28-37-31-66-42-17-11-10-14-39(37)42)60(88)72-44(16-6-4-2)58(86)75-49(30-54(81)82)62(90)73-45(55(65)83)26-34-12-8-7-9-13-34/h7-14,17-24,31,41,43-49,66,76H,3-6,15-16,25-30,32-33,64H2,1-2H3,(H2,65,83)(H,67,84)(H,68,85)(H,69,78)(H,70,77)(H,71,87)(H,72,88)(H,73,90)(H,74,89)(H,75,86)(H,79,80)(H,81,82)(H,91,92,93)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1 |
Clave InChI |
ODPHDJYCCQFLCA-ZRJFNEKDSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC(=C(C=C5)O)I)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
SMILES canónico |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
Otros números CAS |
118688-24-7 |
Secuencia |
XGDXXGWXDF |
Sinónimos |
CCK(26-33), I-Tyr-Gly-Nle(28,31)- CCK-ITGN cholecystokinin (26-33), I-Tyr-Gly-Nle(28,31)- cholecystokinin (26-33), iodo-tyrosyl-glycyl-norleucine(28,31)- iodo-Tyr-Gly-28,31-Nle-cholecystokinin (26-33) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




